molecular formula C8H6N2 B1210474 1,8-Naphthyridine CAS No. 254-60-4

1,8-Naphthyridine

Cat. No. B1210474
CAS RN: 254-60-4
M. Wt: 130.15 g/mol
InChI Key: FLBAYUMRQUHISI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,8-naphthyridine derivatives has been explored through various routes. Notably, a study by Hawes and Wibberley (1966) investigated four synthesis methods, including Niementowski synthesis from ethyl 2-amino-6-phenylnicotinate, Friedlander synthesis from 2-aminonicotinaldehydes, reductive cyclisation of ethyl 2-nitro-3-pyridylmethylenemalonate, and intramolecular nucleophilic cyclisation of 3-(3-pyridyl)-2-phenylpropylamine (Hawes & Wibberley, 1966).

Molecular Structure Analysis

The molecular structure of 1,8-naphthyridine derivatives has been elucidated in various studies, revealing their thermally robust nature with high phase transition temperatures. For instance, a series of 4,8-substituted 1,5-naphthyridines demonstrated significant structural stability and varied electronic properties based on their substitution patterns (Wang et al., 2012).

Chemical Reactions and Properties

1,8-Naphthyridine derivatives undergo a range of chemical reactions, offering diverse functionalities. For example, reactions with aldehydes have led to new derivatives exhibiting unique structural features, red-fluorescence emissions, and two-photon absorption, highlighting their potential in advanced material science (Li et al., 2012).

Physical Properties Analysis

The physical properties of 1,8-naphthyridine derivatives, such as their phase transition temperatures and fluorescence emissions, are crucial for their application in materials science. For example, the blue fluorescence emissions of certain 1,5-naphthyridine derivatives underline their potential use in organic light-emitting diodes (OLEDs) (Wang et al., 2012).

Chemical Properties Analysis

The chemical properties of 1,8-naphthyridine derivatives, including their reactivity and interaction with other molecules, play a significant role in their biological and material applications. The synthesis and functionalization approaches, such as Suzuki cross-coupling and Friedlander condensation, facilitate the development of compounds with tailored properties for specific applications (Wang et al., 2012).

Scientific Research Applications

  • Therapeutic and Medicinal Research 1,8-Naphthyridine derivatives have demonstrated a variety of biological activities, making them significant in therapeutic and medicinal research. They exhibit a wide spectrum of activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. Their potential extends to neurological disorders like Alzheimer's disease, multiple sclerosis, and depression. Additionally, these derivatives have shown anti-osteoporotic, anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, and antioxidant activities, among others (Madaan et al., 2015).

  • Insecticidal Activities Certain 1,8-naphthyridine derivatives have exhibited excellent insecticidal activity. For instance, some synthesized compounds showed significant effectiveness against cowpea aphids, suggesting the potential of 1,8-naphthyridine as a structural basis for developing insecticides (Hou et al., 2017).

  • Chemical Applications in Dimetal Chemistry Functionalized 1,8-naphthyridine ligands are utilized in dimetal chemistry due to their simpler synthetic routes and pliant nature. Research in this area includes the study of ligand disposition around the quadruply bonded Mo2 core and the modulation of metal–metal distance in paddlewheel complexes. This research paves the way for novel applications in metallosupramolecular architectures and the formation of unsupported iridium(II) dimers (Bera et al., 2009).

  • Detection of Nitroaromatics 1,8-naphthyridine-based sensors have been developed for the detection of nitroaromatic compounds, such as picric acid. These sensors show high efficiency and low detection limits, making them suitable for environmental monitoring and safety applications (Chahal & Sankar, 2015).

  • Synthesis of Novel Derivatives for Cancer Treatment Novel functionalized 1,8-naphthyridine derivatives have been synthesized and evaluated for their antiproliferative properties against cancer cells. Several of these compounds have demonstrated high activities, indicating their potential as antitumor agents (Fu et al., 2015).

  • Enantioselective Hydrogenation in Organic Chemistry The asymmetric hydrogenation of 1,8-naphthyridine derivatives using chiral cationic ruthenium diamine complexes has been developed. This method facilitates the preparation of valuable chiral heterocyclic building blocks, which are useful motifs for a new kind of P,N-ligand (Ma et al., 2016).

  • Potential Anti-Parkinson's Agents 1,8-Naphthyridine derivatives have shown potential as anti-Parkinson’s agents, particularly in their interaction with Adenosine receptors (A2A type). Molecular docking studies suggest that these compounds can act as A2A receptor antagonists, which is significant for developing new treatments for Parkinson's disease (Ojha et al., 2021).

Safety And Hazards

1,8-Naphthyridine is considered hazardous. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They find use as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems . Therefore, the development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community, including attempts to develop more eco-friendly, safe, and atom-economical approaches .

properties

IUPAC Name

1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2/c1-3-7-4-2-6-10-8(7)9-5-1/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLBAYUMRQUHISI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40180052
Record name 1,8-Naphthyridine
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Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,8-Naphthyridine

CAS RN

254-60-4
Record name 1,8-Naphthyridine
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Record name 1,8-Naphthyridine
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Record name 1,8-Naphthyridine
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Record name 1,8-naphthyridine
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Record name 1,8-NAPHTHYRIDINE
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Synthesis routes and methods I

Procedure details

(RS)-3-Ethoxycarbonyl-7-fluoro-1-methyl-8-[3-(3,4-methylenedioxyphenyl)-1-piperazinyl]-4-oxo-1,4-dihydrobenzo[b][1,8]naphthyridine was prepared under conditions similar to Example 39, but starting with 3-ethoxycarbonyl-7,8-difluoro-1-methyl-4-oxo-1,4-dihydrobenzo[b][1,8]naphthyridine (1.59 g), (RS)-2-(3,4-methylenedioxyphenyl)piperazine (1.25 g) and sodium carbonate (0.64 g). (RS)-3-Ethoxycarbonyl-7-fluoro-1-methyl-8-[3-(3,4-methylenedioxyphenyl)-1-piperazinyl]-4-oxo-1,4-dihydrobenzo[b][1,8 naphthyridine (2.15 g) is obtained in the form of a yellow solid, m.p. 252° C.
Name
3-ethoxycarbonyl-7,8-difluoro-1-methyl-4-oxo-1,4-dihydrobenzo[b][1,8]naphthyridine
Quantity
1.59 g
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reactant
Reaction Step One
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1.25 g
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0.64 g
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reactant
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Synthesis routes and methods II

Procedure details

(RS)-3-Ethoxycarbonyl-7,9-difluoro-8-[3-(4-fluorophenyl)-1-piperazinyl]-1-methyl-4-oxo -1,4-dihydrobenzo[9 [1,8]naphthyridine was prepared under the conditions of Example 39, but starting with 3-ethoxycarbonyl-7,8,9-trifluoro-1-methyl-4-oxo-1,4-dihydrobenzo[b][1,8]naphthyridine (2 g) and (RS)-2-(4-fluorophenyl)piperazine (4 g). After 1 recrystallization in a mixture of dimethylformamide (3.5 cc) and ethanol (31.5 cc), (RS)-3-ethoxycarbonyl-7,9-difluoro-8-[3-(4-fluorophenyl)-1-piperazinyl]-1-methyl-4-oxo-1,4-dihydrobenzo[b][1,8]naphthyridine (2.1 g) is obtained in the form of a beige solid, m.p. 242° C.
Name
3-ethoxycarbonyl-7,8,9-trifluoro-1-methyl-4-oxo-1,4-dihydrobenzo[b][1,8]naphthyridine
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4 g
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reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

4,7-Dioxo-1,4,7,8-tetrahydro[1,8]naphthyridine-3-carboxamide. The preparation of specific examples of heterocycle W16.1 is described in Chart BE. 2-Amino-4-bromopyridine BE.1 is reacted with Boc-anhydride in dichloromethane toafford BE.2. The resulting Boc-protected amine is then oxidized with peroxybenzoic acid (Justus Liebigs Ann. Chem. 1972, 758, 111) to afford hydroxypyridine BE.3. The pyridyl nitrogen is then alkylated in the presence of potassium carbonate and iodomethane with acetone as solvent to afford BE.4. The Boc group is then removed under standard deprotection condition to afford BE.5. The pyrimidone BE.5 is then cyclized with methyl 2-(((4-chlorobenzyl)amino)carbonyl)-3-methoxy-2-propenoate to afford naphthyridine BE.6. Reaction of BE.6 with an alkylating agent (e.g. iodomethane) in the presence of potassium carbonate with acetone as solvent affords compounds such as BE.7. Compound BE.7 is then coupled through a modified Sonogashira coupling (Linstrumelle, G.; et. al, Tetrahedron Lett, 1993, 34 6403) with an electron-rich acetylene (e.g. propargyl alcohol, Z=CH2OH) to afford the alkyne derivative BE.8. Saturation of the alkyne by hydrogenation catalyzed by palladium on carbon in alcoholic solvents affords alkyl derivatives of formula BE.9 (Z=CH2OH).
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Name
methyl 2-(((4-chlorobenzyl)amino)carbonyl)-3-methoxy-2-propenoate
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Synthesis routes and methods IV

Procedure details

To a mixture of aminopyridine (1.12 g, 5.833 mmol) and AlCl3 (3.11 g, 0.023 mol) was added chlorobenzene (10.0 mL) in a sealed vessel under Ar. The reaction was sealed and heated to 120° C. for 12 h. The reaction mixture was cooled to RT and the mixture was poured over ice/HCl mixture and extracted with EtOAc (3×50.0 mL). The aqueous layer was neutralized via addition of solid NaHCO3 and extracted with EtOAc (5×50 mL). Combined organic layers were dried over Na2SO4 and evaporated to dryness to yield crude compound. Chromatography (Silica gel, CH2Cl2:MeOH, 99:1) yielded pure naphthyridin.
Quantity
1.12 g
Type
reactant
Reaction Step One
Name
Quantity
3.11 g
Type
reactant
Reaction Step One
Quantity
10 mL
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reactant
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[Compound]
Name
ice HCl
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Synthesis routes and methods V

Procedure details

5-Hydroxy-[1,7]naphthyridine-6-carboxamides. Preparation of specific examples of heterocycle W3.6 follows established precedent for 5-hydroxy--[1,7]naphthyridine ring synthesis (Just. Liebigs. 1979, 443-445.), Chart P. 5-Iodo-2-methylpyridine-3-carboxylic acid (P.1) (J. Am. Chem. Soc. 1953, 75, 737) is brominated under radical conditions (e.g. NBS, benzoylperoxide) to afford pyridine P.2. P.2 is treated with ethyl 2-N-toluenesulfonylaminoacetate to provide P.3. Upon treatment of P.3 with ethoxide in ethanol, ring cyclization and elimination occurs to afford naphthyridine P.4. The resulting ester is then treated with a benzylamine (e.g. 4-chlorobenzylamine, 4-bromobenzylamine, or 4-fluorobenzylamine) at high temperature to afford the corresponding amides of the general formula P.5 or, alternatively, ester P.4 is saponified to afford the corresponding acid which is then coupled with a benzylamine employing standard amide coupling protocols (e.g. HOBT/EDC or other suitable carboxylic acid activating agent) to likewise provide amides of the general formula P.5.
[Compound]
Name
5-Hydroxy-[1,7]naphthyridine-6-carboxamides
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0 (± 1) mol
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reactant
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Name
heterocycle
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[Compound]
Name
ethyl 2-N-toluenesulfonylaminoacetate
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
9,750
Citations
A Madaan, R Verma, V Kumar, AT Singh… - Archiv der …, 2015 - Wiley Online Library
The 1,8‐naphthyridine group of compounds have gained special attention of researchers on account of their demonstrating a variety of interesting biological activities. A wide range of …
Number of citations: 95 onlinelibrary.wiley.com
GY Lesher, EJ Froelich, MD Gruett… - Journal of Medicinal …, 1962 - ACS Publications
As part of a general investigation of new antibacterial agents, 1 we have prepared a series of 1-alkyl-1, 8-naphthyridin-4-one-3-carboxylic acid derivatives. Several members of the …
Number of citations: 280 pubs.acs.org
JK Bera, N Sadhukhan… - European Journal of …, 2009 - Wiley Online Library
The diverse applications of functionalized 1,8‐naphthyridine (NP) ligands is the focus of this microreview. Simpler synthetic routes and the pliant nature of NP‐R steered us towards their …
JT Leonard, R Gangadhar, SK Gnanasam… - Biological and …, 2002 - jstage.jst.go.jp
In the present study, a series of 2-substituted-4-methyl-7-amino/4, 7-dimethyl-1, 8-naphthyridines were synthesized and characterized by IR, 1H-NMR and elemental analysis. The …
Number of citations: 50 www.jstage.jst.go.jp
PL Ferrarini, C Mori, M Badawneh, V Calderone… - European journal of …, 1998 - Elsevier
A series of 2-(carbethoxypiperazinyl)- and 2-piperazinyl-1,8-naphthyridine derivatives, variously substituted, have been synthesized and pharmacologically investigated for their …
Number of citations: 83 www.sciencedirect.com
MM Yu, ZX Li, LH Wei, DH Wei, MS Tang - Organic Letters, 2008 - ACS Publications
A novel fluorescent chemodosimeter based on 1,8-naphthyridine exhibits high selectivity to Zn 2+ and Cu 2+ . When 1-(7-acetamino-1,8-naphthyridyl)-2-(6-diacetaminopyridyl)ethene …
Number of citations: 136 pubs.acs.org
S Mithula, A Nandikolla, S Murugesan… - Future Medicinal …, 2021 - Future Science
Among all nitrogen-containing heterocycles, the 1,8-naphthyridine scaffold has recently gained an immense amount of curiosity from numerous researchers across fields of medicinal …
Number of citations: 5 www.future-science.com
C De Los Ríos, J Egea, J Marco-Contelles… - Journal of medicinal …, 2010 - ACS Publications
1,8-Naphthyridine derivatives related to 17 (ITH4012), a neuroprotective compound reported by our research group, have been synthesized. In general, they have shown better …
Number of citations: 80 pubs.acs.org
S Hikishima, N Minakawa, K Kuramoto… - Angewandte Chemie …, 2005 - Wiley Online Library
A) Im-N O: Im-O N base-pairing motif. B) Newly designed naphthyridine: imidazopyridopyrimidine base-pairing motifs. The synthetic route to the target compounds is illustrated in …
Number of citations: 96 onlinelibrary.wiley.com
SK Srivastava, M Jaggi, AT Singh, A Madan… - Bioorganic & medicinal …, 2007 - Elsevier
Several 1,8-naphthyridine-3-carboxamide derivatives (8–23) were synthesized and tested for in vitro cytotoxicity against eight cancer cell lines and a normal cell line. Compound 12 …
Number of citations: 57 www.sciencedirect.com

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